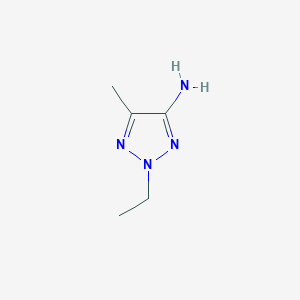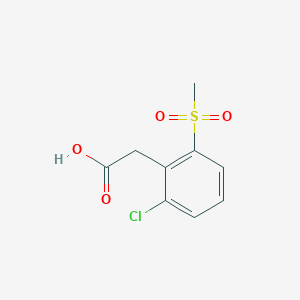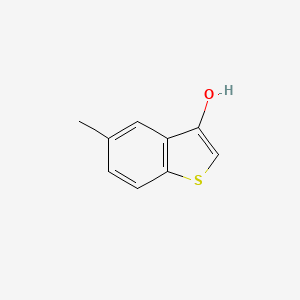
5-methyl-1-benzothiophen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-benzothiophen-3-ol: is a heterocyclic organic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and materials science. The presence of a hydroxyl group at the 3-position and a methyl group at the 5-position of the benzothiophene ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-benzothiophen-3-ol can be achieved through various methods. One common approach involves the cyclization of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzothiophene scaffold.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The scalability of these methods depends on factors such as reaction efficiency, yield, and cost-effectiveness. Industrial processes often focus on maximizing yield and minimizing by-products to ensure economic viability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1-benzothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-1-benzothiophen-3-ol is used as a building block in organic synthesis.
Biology and Medicine: Benzothiophene derivatives, including this compound, have shown promise in medicinal chemistry. They exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties . These compounds are being investigated for their potential as therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) . Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Wirkmechanismus
The mechanism of action of 5-methyl-1-benzothiophen-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl group at the 3-position can form hydrogen bonds with biological molecules, influencing their activity. The sulfur atom in the benzothiophene ring can also participate in various interactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: The parent compound without the methyl and hydroxyl substituents.
2-Methylbenzothiophene: A similar compound with a methyl group at the 2-position.
3-Hydroxybenzothiophene: A compound with a hydroxyl group at the 3-position but without the methyl group.
Uniqueness: 5-Methyl-1-benzothiophen-3-ol is unique due to the presence of both a methyl group at the 5-position and a hydroxyl group at the 3-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H8OS |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
5-methyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H8OS/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3 |
InChI-Schlüssel |
NDDRGEIEEMWGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


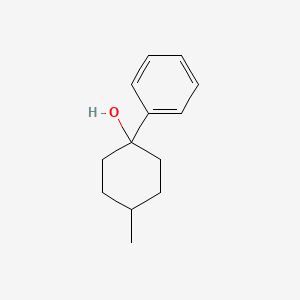
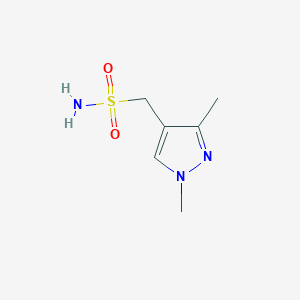
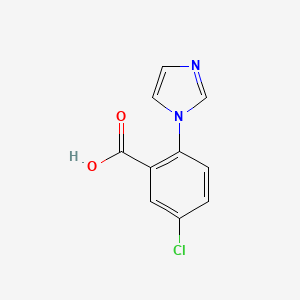
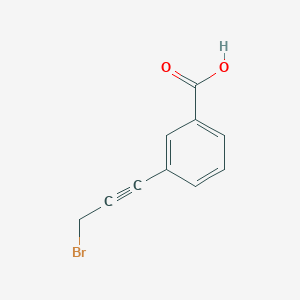
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
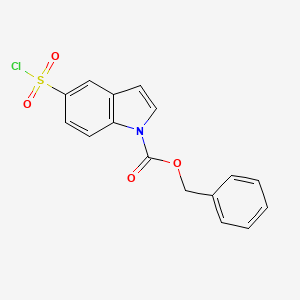
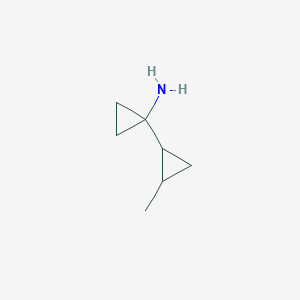
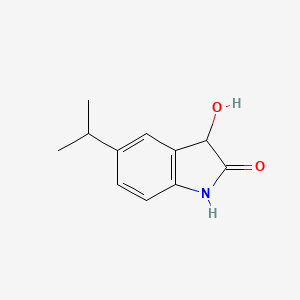
![5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13227197.png)

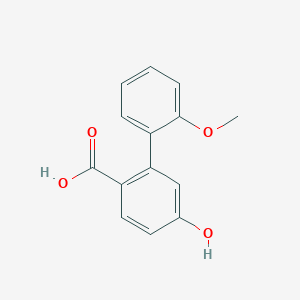
![2-[2-Chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13227213.png)
